molecular formula C24H19ClN2O3S B11651319 (4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11651319
M. Wt: 450.9 g/mol
InChI Key: GYXLMALDBDUNSH-DEDYPNTBSA-N
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Description

(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenylsulfanyl and hydroxy-methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

(4E)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H19ClN2O3S/c1-30-23-14-16(7-12-22(23)28)13-20-21(15-31-19-10-8-17(25)9-11-19)26-27(24(20)29)18-5-3-2-4-6-18/h2-14,28H,15H2,1H3/b20-13+

InChI Key

GYXLMALDBDUNSH-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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